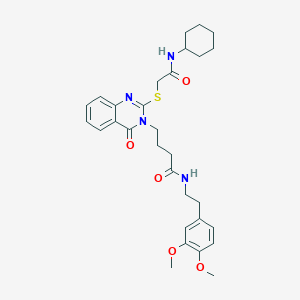

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Description

Properties

IUPAC Name |

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O5S/c1-38-25-15-14-21(19-26(25)39-2)16-17-31-27(35)13-8-18-34-29(37)23-11-6-7-12-24(23)33-30(34)40-20-28(36)32-22-9-4-3-5-10-22/h6-7,11-12,14-15,19,22H,3-5,8-10,13,16-18,20H2,1-2H3,(H,31,35)(H,32,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFIEAYZNCCVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a complex synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features several notable structural components:

- Quinazolinone Core : A bicyclic structure known for various biological activities.

- Cyclohexylamino Group : Imparts unique properties and potential interactions with biological targets.

- Thioether Linkage : May enhance the compound's reactivity and affinity for specific enzymes or receptors.

- Dimethoxyphenethyl Moiety : Likely contributes to the compound's lipophilicity and overall pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer and other diseases. Key findings include:

Cytotoxicity

Studies have demonstrated that derivatives of quinazolinone, including similar compounds, often show cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target molecule have been evaluated for their ability to induce apoptosis and inhibit cell proliferation in cancer cells such as HeLa and breast cancer lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, evidenced by increased expression of pro-apoptotic factors like p53 and caspase 3 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. The following factors are influential:

- Substituents on the Quinazolinone Ring : Variations at positions 2 and 3 have been linked to enhanced cytotoxicity .

- Functional Groups : The presence of thioether and amide functionalities can significantly affect the compound's interaction with biological targets.

Data Table: Summary of Biological Activities

Case Studies

- Cytotoxic Evaluation in Cancer Cells :

- Mechanistic Insights :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of a thioether-linked cyclohexylamino acetamide and a dimethoxyphenethyl butanamide. Key analogs and their distinguishing features include:

Physicochemical Properties

- Metabolic Stability : The thioether linkage in the target compound and analogs may resist oxidative metabolism better than ethers, prolonging half-life .

Research Findings and Implications

Substituent Bulk and Activity: Smaller substituents (e.g., ethylamino in ) favor anti-inflammatory efficacy, while bulkier groups (cyclohexyl, dimethoxyphenethyl) may optimize pharmacokinetics or alternative targets like kinases .

Thioether vs. Sulfonamide Moieties : Thioethers (target compound, ) offer synthetic flexibility and stability, whereas sulfonamides () improve solubility for antimicrobial applications .

Dual Core Structures: Compounds like ’s dual quinazolinone cores demonstrate the impact of structural complexity on bioactivity, though synthetic challenges arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.